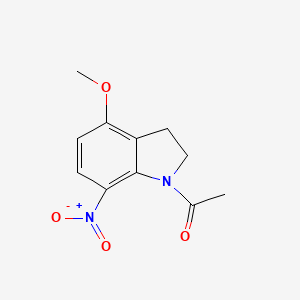

1-Acetyl-4-methoxy-7-nitroindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-4-methoxy-7-nitroindoline is a substituted indoline derivative characterized by a nitro group at position 7, a methoxy group at position 4, and an acetyl group at position 1. The acetyl group in this compound likely enhances its stability and modulates electronic properties, as acetylation is a common strategy to protect reactive amine groups in indole derivatives .

Synthetic routes for related compounds involve acetylation using acetyl chloride under basic conditions (e.g., potassium carbonate in methyl ethyl ketone) , suggesting a plausible pathway for synthesizing the target compound. The nitro group at position 7 is electron-withdrawing, while the methoxy group at position 4 is electron-donating, creating a polarized electronic environment that may influence reactivity in substitution or coupling reactions .

Preparation Methods

The synthesis of 1-Acetyl-4-methoxy-7-nitroindoline typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methoxyindoline to introduce the nitro group at the seventh position. This is followed by acetylation at the first position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-Acetyl-4-methoxy-7-nitroindoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the formation of different substituted indolines.

Photolysis: The compound can undergo photolysis, where exposure to light causes the cleavage of chemical bonds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-Acetyl-4-methoxy-7-nitroindoline possesses an acetyl group at the first position, a methoxy group at the fourth position, and a nitro group at the seventh position on the indoline ring. These substituents play crucial roles in its reactivity and interactions with biological targets. The nitro group can participate in redox reactions, while the methoxy and acetyl groups influence binding affinity and specificity to enzymes and receptors .

Chemistry

- Synthesis Precursor : It serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex indoline derivatives. Its unique structure allows for diverse synthetic pathways .

- Photochemical Studies : Research indicates that this compound exhibits improved photolysis efficiency in aqueous solutions compared to other derivatives, making it suitable for photochemical applications .

Biology

- Caged Compounds : The compound is often employed in the synthesis of caged compounds, which are crucial for studying neuronal processes through photolytic release of bioactive molecules such as glutamate and lactate. For example, nitroindolinyl-caged glutamate has been extensively used due to its stability and compatibility with fluorescence techniques .

- Enzyme Interactions : Studies have shown that it interacts with various enzymes, potentially modulating biochemical pathways relevant to neurophysiology and pharmacology .

Medicine

- Pharmacological Potential : Ongoing research aims to explore its therapeutic applications. Its structural similarity to other bioactive indolines suggests potential anti-inflammatory and anticancer properties . For instance, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines.

- Neuropharmacology : The compound has been investigated for its role in modulating neurotransmitter release through photolytic mechanisms, which could lead to advancements in treatments for neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Acetyl-4-methoxy-7-nitroindoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and acetyl groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The following table and analysis compare 1-acetyl-4-methoxy-7-nitroindoline with structurally related indole and indoline derivatives, emphasizing substituent effects, reactivity, and applications.

Key Comparisons:

Substituent Position and Reactivity :

- The 7-nitro group in this compound directs electrophilic substitution to position 3, whereas methoxy-substituted tryptamines (e.g., 5-methoxytryptamine) prioritize substitution at positions 4 or 6 due to electronic effects .

- The 1-acetyl group in the target compound blocks reactivity at the indoline nitrogen, contrasting with unsubstituted indoles like 4-methoxy-7-nitro-1H-indole, which can undergo N-alkylation or acylation .

Synthetic Utility :

- The acetyl and nitro groups in the target compound may facilitate photolabile or redox-sensitive applications, akin to nitro-aromatic compounds used in prodrug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-4-methoxy-7-nitroindoline, and how can purity be validated?

- Methodological Answer : Begin with indoline derivatives as precursors (e.g., 1-(2,3-dihydro-1H-indol-7-yl)ethanone ). Introduce methoxy and nitro groups via Friedel-Crafts acylation and nitration, respectively. Monitor reaction conditions (temperature, solvent polarity) to minimize side products. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via 1H/13C NMR, comparing peaks to reference spectra in PubChem or peer-reviewed studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR to identify acetyl C=O stretches (~1700 cm−1) and nitro group vibrations (~1520 cm−1).

- NMR to resolve methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by nitro substitution.

- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 249.08). Cross-reference with PubChem’s computed data .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials at –20°C under inert atmosphere (argon or nitrogen) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products like nitro-reduced analogs .

Advanced Research Questions

Q. How can contradictory NMR data for this compound across studies be resolved?

- Methodological Answer :

- Step 1 : Compare solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts using computational tools (DFT calculations) .

- Step 2 : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled temperature) to isolate batch-specific variability.

- Step 3 : Validate with 2D NMR (COSY, HSQC) to assign overlapping peaks definitively .

Q. What experimental designs are suitable for probing the structure-activity relationship (SAR) of the nitro group in pharmacological studies?

- Methodological Answer :

- Hypothesis : The nitro group enhances electron-deficient aromatic interactions with target enzymes.

- Design : Synthesize analogs (e.g., 1-Acetyl-4-methoxyindoline as a nitro-free control). Test in vitro binding affinity (e.g., IC50 via fluorescence polarization) against relevant targets (e.g., kinases or nitroreductases). Use ANOVA to compare means across analogs, adjusting for multiple comparisons .

Q. How can photostability challenges of this compound be addressed in light-activated applications?

- Methodological Answer :

- Approach 1 : Encapsulate in liposomes or cyclodextrins to shield the nitro group from UV exposure. Quantify degradation via LC-MS under simulated sunlight (e.g., 300–800 nm irradiation) .

- Approach 2 : Modify the scaffold (e.g., substituent positional isomerism) to reduce photosensitivity. Use time-dependent density functional theory (TD-DFT) to predict excited-state behavior .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies involving this compound?

- Methodological Answer :

- Data Modeling : Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism or R.

- Error Analysis : Report 95% confidence intervals for EC50/IC50 values. Use bootstrapping to assess model robustness if n < 6 replicates .

Q. Guidance for Data Contradiction and Reproducibility

- Critical Step : Document all synthetic protocols (e.g., solvent grades, catalyst batches) in supplemental materials to enable replication .

- Validation : Cross-check experimental spectra with computational predictions (e.g., PubChem’s InChI-derived data) and publish raw data in open repositories .

Citations :

Properties

IUPAC Name |

1-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)12-6-5-8-10(17-2)4-3-9(11(8)12)13(15)16/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDOTDNEFVLNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.